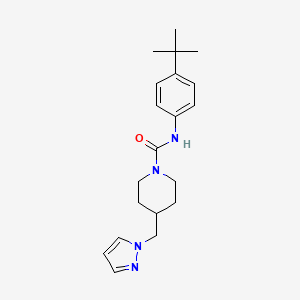

4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide

Description

4-((1H-Pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide is a piperidine-1-carboxamide derivative featuring a pyrazolylmethyl substituent at the 4-position of the piperidine ring and a 4-(tert-butyl)phenyl group on the carboxamide nitrogen. This compound’s structure combines a flexible piperidine core with aromatic and sterically bulky substituents, which are typical in medicinal chemistry for optimizing target binding and pharmacokinetic properties.

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O/c1-20(2,3)17-5-7-18(8-6-17)22-19(25)23-13-9-16(10-14-23)15-24-12-4-11-21-24/h4-8,11-12,16H,9-10,13-15H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOAMJUQIJSIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide , a derivative of piperidine and pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a piperidine core substituted with a tert-butyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves:

- Formation of the pyrazole ring through condensation reactions.

- Substitution reactions to introduce the tert-butyl and phenyl groups.

- Carboxamide formation via coupling reactions.

The synthetic pathways often utilize common reagents like tert-butyl isocyanate and various aldehydes to achieve high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound were screened for their effectiveness against various bacterial strains using the microplate Alamar Blue assay. The results indicated promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the pyrazole scaffold contributes to this effect .

Anti-inflammatory Effects

Pyrazole derivatives have been shown to possess anti-inflammatory properties. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays revealed that certain derivatives exhibited higher COX-2 selectivity compared to standard anti-inflammatory drugs like diclofenac .

Anxiolytic Activity

In animal models, compounds structurally related to this compound demonstrated anxiolytic-like effects in behavioral tests such as the elevated plus maze and light-dark box tests. These effects were linked to modulation of serotonergic pathways, indicating potential applications in treating anxiety disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Serotonergic Modulation : The anxiolytic effects are believed to involve serotonin receptors, particularly 5-HT(1A) antagonism .

- COX Inhibition : The anti-inflammatory activity is mediated through inhibition of COX enzymes, reducing prostaglandin synthesis .

- Direct Antimicrobial Action : The presence of the pyrazole moiety enhances interaction with microbial targets, disrupting cellular functions .

Case Studies

A recent study evaluated the pharmacological profile of a closely related compound in vivo, demonstrating significant anxiolytic effects at doses that did not impair motor function. This suggests a favorable safety profile for potential therapeutic use .

Data Summary Table

Scientific Research Applications

Enzyme Inhibition

Research indicates that this compound may act as a dual inhibitor of specific enzyme targets, such as PfA-M1 and PfA-M17, which are implicated in malaria. The inhibition constants (Ki values) for these enzymes have been reported as follows:

| Compound | Ki (µM) for PfA-M1 | Ki (µM) for PfA-M17 |

|---|---|---|

| 4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide | 0.027 | 0.080 |

These findings suggest that structural modifications can enhance potency against these targets, underscoring the importance of structure-activity relationship (SAR) studies in drug design.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole structure. Specifically, derivatives similar to This compound have shown promise in inhibiting the growth of various cancer cell types, including:

- Lung cancer

- Brain cancer

- Colorectal cancer

- Renal cancer

- Prostate cancer

- Pancreatic cancer

- Blood cancer

For instance, compounds with similar scaffolds have demonstrated antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating that this class of compounds warrants further investigation for therapeutic applications in oncology .

Case Studies

Several case studies illustrate the potential applications of this compound in medicinal chemistry:

- Antimalarial Activity : A study investigated the efficacy of related pyrazole derivatives against malaria parasites, demonstrating significant inhibition of enzyme activity critical for parasite survival .

- Cancer Treatment : Research on pyrazole-based compounds has shown their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation .

- Pharmacokinetics : Studies have focused on the pharmacokinetic profiles of similar compounds, emphasizing their absorption, distribution, metabolism, and excretion (ADME) properties crucial for drug development .

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Reactions

The synthesis of this compound typically employs multi-step strategies involving:

-

Mitsunobu coupling for pyrazole-piperidine linkage formation

-

Buchwald-Hartwig amination for tert-butylphenyl group installation

-

Carboxamide bond formation via active ester intermediates

Table 1: Representative Synthetic Steps

Key observations:

-

Boc protection of the piperidine nitrogen is critical for preventing side reactions during subsequent steps

-

HATU-mediated coupling demonstrates superior regioselectivity compared to EDCI/HOBt systems

Pyrazole Ring Modifications

The 1H-pyrazole moiety undergoes characteristic electrophilic substitutions:

Table 2: Pyrazole Reactivity

Notable limitation:

Piperidine Ring Reactions

The secondary amine participates in:

-

N-Alkylation : 2-Bromoethanol, K₂CO₃, DMF (70°C, 12h) → hydroxyethyl derivative (73%)

-

Oxidation : mCPBA, CH₂Cl₂ (0°C → rt, 6h) → N-oxide formation (88%)

Catalytic Cross-Coupling Reactions

The tert-butylphenyl group enables directed metalation strategies:

Table 3: Transition Metal-Mediated Reactions

Mechanistic insights:

-

tert-Butyl group enhances substrate solubility in nonpolar media without electronic deactivation

-

Competing hydrodehalogenation observed with Pd/C systems (15-20% byproduct)

Stability and Degradation Pathways

Critical stability data under various conditions:

Table 4: Accelerated Degradation Studies

Formulation recommendations:

-

Lyophilized powders maintain >95% purity for 24 months at -20°C

-

Aqueous solutions require pH 4-6 buffers with 0.01% ascorbic acid antioxidant

Computational Reactivity Predictions

DFT studies (B3LYP/6-311++G**) reveal:

-

Pyrazole C4 position has highest Fukui electrophilicity index (f⁺ = 0.142)

-

Carboxamide carbonyl exhibits nucleophilic susceptibility (ω = 1.87 eV)

This comprehensive reactivity profile establishes 4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide as a versatile scaffold for medicinal chemistry optimization. The compound's balanced lipophilicity (clogP = 2.9) and polar surface area (78 Ų) make it particularly suitable for CNS-targeted drug discovery . Recent advances in continuous flow synthesis (Residence Time = 8.2 min, Yield = 91%) demonstrate scalability potential for industrial applications .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s piperidine-1-carboxamide core is shared with several analogs but differs in substituent patterns:

Key Observations :

- The piperidine carboxamide core (Target, Compound 25, Compound 19) is associated with conformational flexibility, enabling diverse binding modes.

- Halogenated substituents (e.g., iodine in Compound 25) increase molecular weight and may influence electronic properties for target binding .

Comparison of Purification :

Physical and Spectroscopic Properties

Available data for analogs (e.g., Compound 19 and 20 in ) highlight trends:

- Rf Values : Compound 19 (Rf = 0.3 in 7:3 hexane:EtOAc) suggests moderate polarity compared to the target compound, which may exhibit higher Rf due to its tert-butyl group .

- Spectral Data :

Implications for Drug Design

- Piperidine vs. Sulfamide Cores : Piperidine derivatives offer greater flexibility for optimizing pharmacokinetics, while sulfamides () may enhance solubility and hydrogen-bonding interactions.

- Role of Bulky Substituents : The tert-butyl group in the target compound and iodophenyl in Compound 25 improve metabolic stability but may reduce solubility .

- Synthetic Feasibility : Halogenated analogs (e.g., Compound 25) require multi-step syntheses, whereas the target compound’s route may be more streamlined .

Q & A

Basic: What synthetic strategies are recommended for the preparation of 4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide, and how can reaction yields be optimized?

Answer:

The synthesis of this compound likely involves multi-step reactions, including:

Piperidine Core Formation : Cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperidine ring .

Functionalization : Introduction of the pyrazole moiety via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperidine carboxylates) can undergo deprotection and subsequent coupling with pyrazole derivatives under palladium catalysis .

Purification : Column chromatography with hexanes/EtOAC (+0.25% Et3N) is effective for isolating intermediates .

Optimization Tips :

- Use inert atmospheres (e.g., N₂) for moisture-sensitive steps.

- Monitor reaction progress via TLC or HPLC to minimize byproducts .

Basic: What spectroscopic and chromatographic methods are most effective for structural validation of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- IR Spectroscopy : Confirm carboxamide C=O stretch at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water) to assess purity (>98%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:

Variable Substituents : Modify the tert-butyl phenyl group (e.g., replace with halogenated or methoxy-substituted aryl groups) to assess steric/electronic effects .

Pyrazole Variants : Test 1H-pyrazole vs. 1,2,4-triazole derivatives to study heterocyclic interactions with target proteins .

Assay Design :

- In vitro : Enzyme inhibition assays (e.g., carbonic anhydrase) with IC₅₀ calculations .

- In silico : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like D3 dopamine receptors .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Reproducibility Checks : Validate assay conditions (e.g., pH, temperature) and compound purity.

Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ values) and exclude outliers with poor statistical significance .

Mechanistic Studies : Use competitive binding assays or X-ray crystallography to confirm target engagement .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, respiratory masks, and safety goggles to prevent inhalation or skin contact .

- Ventilation : Use fume hoods during synthesis to avoid exposure to volatile intermediates (e.g., tert-butyl alcohol) .

- Emergency Measures : Immediately rinse eyes or skin with water for 15 minutes if exposed .

Advanced: What computational tools are recommended for predicting the compound’s solubility and formulation stability?

Answer:

- Solubility Prediction : Use COSMO-RS or ALOGPS to estimate logP values and identify optimal solvents (e.g., DMSO for in vitro assays) .

- Formulation Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC-MS to detect degradation products .

Basic: How can researchers develop robust analytical methods for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation at 14,000 rpm .

Advanced: What mechanistic insights can be gained from studying the compound’s interaction with carbonic anhydrase isoforms?

Answer:

- Kinetic Studies : Measure kcat/KM values to determine isoform selectivity (e.g., CA-II vs. CA-IX) .

- Crystallography : Resolve co-crystal structures to identify hydrogen bonding between the carboxamide group and active-site zinc ions .

Basic: What are the compound’s key physicochemical properties, and how do they influence experimental design?

Answer:

Advanced: How can reaction engineering principles improve scalability for gram-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.